

Cecropin P1: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cecropin P1**

Cat. No.: **B137164**

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Cecropin P1 is a well-studied antimicrobial peptide (AMP) originally isolated from the parasitic nematode *Ascaris suum*, found in pig intestines.^[1] It belongs to the cecropin family of peptides, which are key components of the innate immune system in many organisms.^{[1][2]} **Cecropin P1** exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, and also possesses antiviral and anticancer properties.^{[1][2][3]} This guide provides a detailed overview of its primary sequence, three-dimensional structure, and the experimental methodologies used for its characterization.

Primary Sequence and Physicochemical Properties

Cecropin P1 is a cationic peptide composed of 31 amino acid residues with a non-amidated C-terminus.^[4] Its primary sequence is as follows:

H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH^{[5][6]}

The sequence can also be represented in single-letter code:

SWLSKTKKLENSAKKRISSEGIAIAIQGGPR.^{[2][5]}

The physicochemical properties of **Cecropin P1** are summarized in the table below.

Property	Value	Reference
Sequence Length	31 amino acids	[1] [5]
Chemical Formula	C ₁₄₇ H ₂₅₃ N ₄₅ O ₄₃	[5]
Average Molecular Weight	3338.84 Da	[5]
Theoretical Isoelectric Point (pI)	11.07	[5]
Grand Average of Hydropathicity (GRAVY)	-0.56	[5]

Three-Dimensional Structure

The structure of **Cecropin P1** has been elucidated in various membrane-mimetic environments using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Secondary Structure

In aqueous solution containing membrane mimetics like dodecylphosphocholine (DPC) micelles or lipopolysaccharide (LPS), **Cecropin P1** adopts a predominantly α -helical conformation.[\[7\]](#)[\[8\]](#) CD spectroscopy confirms this helical structure through the characteristic negative bands around 207 and 222 nm.[\[8\]](#)[\[9\]](#) Unlike other well-known cecropins such as Cecropin A, which feature a distinct helix-hinge-helix motif, **Cecropin P1** forms a single, continuous α -helix that spans almost its entire length.[\[1\]](#)[\[4\]](#) This long helix contains an amphipathic section of 4-5 turns and a shorter hydrophobic section.[\[4\]](#)

Tertiary Structure

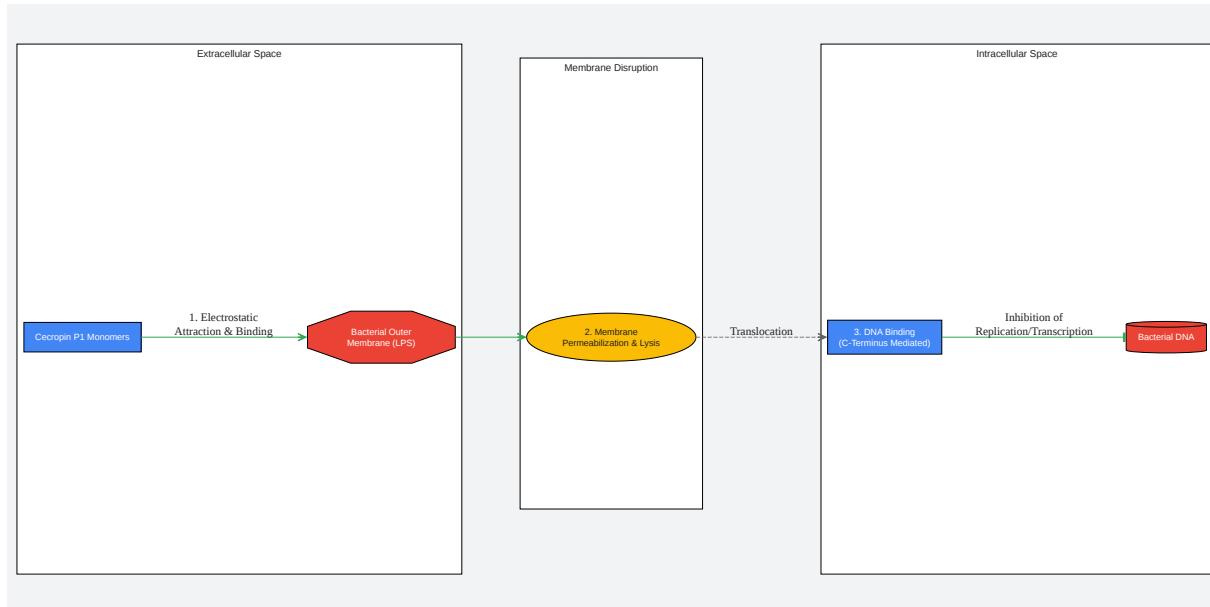
Three-dimensional structure determination by NMR spectroscopy reveals that in a membrane-like environment, the peptide forms a well-defined α -helix for nearly its full length, with only a short, less structured region at the C-terminus.[\[7\]](#)[\[10\]](#)[\[11\]](#) This extended helical structure is capable of spanning a lipid membrane.[\[4\]](#) The C-terminal region, specifically residues Lys15-Gly29, has been shown to form a well-defined α -helical structure when bound to LPS, the major component of the outer membrane of Gram-negative bacteria.[\[8\]](#)[\[12\]](#)

Mechanism of Action

Cecropin P1 exerts its antimicrobial effect primarily through the disruption and lysis of bacterial cell membranes.^{[13][14]} A secondary mechanism involving DNA binding has also been proposed.

- Membrane Interaction and Permeabilization: The cationic nature of **Cecropin P1** facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.^[8] The C-terminal α -helical structure is crucial for this initial recognition of LPS.^{[12][15]} Following this binding, the peptide monomers disrupt the membrane integrity, leading to lysis.^[13] This process is often described by the "carpet model," where the peptides accumulate on the membrane surface before causing disruption.^[12]
- DNA Binding: After permeabilizing the cell membrane, **Cecropin P1** can enter the cytoplasm and bind to DNA.^{[1][10]} The C-terminal region of the peptide has been shown to be important for this DNA-binding capacity, suggesting a multi-faceted mechanism of action that contributes to its overall antimicrobial activity.^{[1][10][11]}

The proposed mechanism of action for **Cecropin P1** is illustrated in the diagram below.

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*Proposed dual mechanism of action for **Cecropin P1**.*

Experimental Protocols

This section details the methodologies for the production, purification, and structural analysis of **Cecropin P1**.

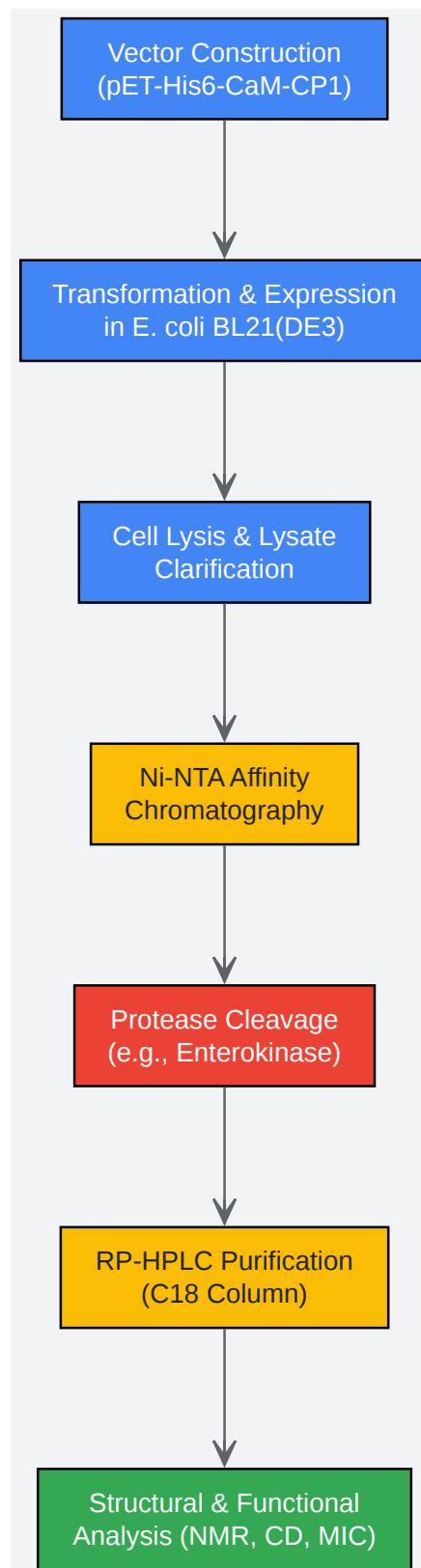
Recombinant Production and Purification of Cecropin P1

Due to the antimicrobial nature of **Cecropin P1**, its recombinant expression in hosts like *E. coli* can be toxic. A common strategy is to express it as a fusion protein, which can be cleaved post-purification.[\[1\]](#)

Protocol: Expression and Purification using a Calmodulin (CaM) Fusion System[\[1\]](#)

- Vector Construction: The gene encoding **Cecropin P1** is cloned into an expression vector (e.g., a pET vector) downstream of a gene for a fusion partner, such as Calmodulin (CaM), which also includes an N-terminal polyhistidine (His)6-tag.
- Expression: The expression vector is transformed into *E. coli* BL21(DE3) cells. A single colony is used to inoculate a starter culture (e.g., in LB broth with ampicillin) and grown overnight. This culture is then used to inoculate a larger volume of media. Protein expression is induced with IPTG (e.g., 0.4 mM) when the optical density at 600 nm (OD600) reaches 0.6-0.8, followed by incubation for several hours (e.g., 24h at 20°C).[16]
- Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 0.5% Triton X-100, 1 mM PMSF, pH 8.0) and lysed using a high-pressure homogenizer or sonication.[16]
- Affinity Chromatography: The cell lysate is clarified by high-speed centrifugation. The supernatant, containing the soluble His6-CaM-**Cecropin P1** fusion protein, is loaded onto a Ni-NTA affinity column.[1][16] The column is washed, and the fusion protein is eluted using a buffer containing imidazole.
- Proteolytic Cleavage: The purified fusion protein is treated with a specific protease (e.g., Enterokinase) that recognizes a cleavage site engineered between the CaM partner and the **Cecropin P1** sequence.
- Final Purification (RP-HPLC): The cleavage reaction mixture is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column to separate the cleaved **Cecropin P1** from the CaM fusion partner and any remaining uncleaved protein. A gradient of an organic solvent like methanol or acetonitrile in water (both containing 0.1% TFA) is used for elution.[1][16]

The general workflow for this process is outlined below.



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*Workflow for recombinant production and analysis of **Cecropin P1**.*

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to confirm the folding and estimate the secondary structure content of **Cecropin P1**.[\[17\]](#)

Protocol: CD Analysis of **Cecropin P1**[\[9\]](#)[\[18\]](#)

- Sample Preparation: Prepare a stock solution of purified **Cecropin P1** at a known concentration (e.g., 5 μ M) in a suitable buffer with low absorbance below 200 nm (e.g., 10 mM sodium phosphate, pH 7.0).[\[9\]](#)[\[19\]](#) The peptide concentration can be determined accurately by absorbance at 205 nm or by amino acid analysis.
- Instrument Setup: Turn on the CD spectropolarimeter and purge the system with nitrogen gas (e.g., 7 L/min) for at least 20 minutes to remove oxygen.[\[18\]](#)
- Data Acquisition:
 - Record a baseline spectrum of the buffer alone using a quartz cuvette (e.g., 1 cm pathlength).
 - Record the spectrum of the **Cecropin P1** sample under the same conditions.
 - Typical parameters: wavelength range of 260-200 nm, 1 nm bandwidth, 100 nm/min scanning speed, and a 4-second response time.[\[9\]](#)
- Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the resulting signal from millidegrees (mdeg) to mean residue ellipticity ($[\theta]$) using the peptide concentration, pathlength, and number of residues.
- Analysis: Analyze the final spectrum. A strong α -helical content is indicated by negative peaks near 222 nm and 208 nm and a positive peak near 192 nm. The percentage of helicity can be estimated using deconvolution software.[\[17\]](#)

NMR Spectroscopy for 3D Structure Determination

NMR is used to determine the high-resolution three-dimensional structure of **Cecropin P1** in solution.^[1]

Protocol: NMR Structural Analysis in DPC Micelles^{[1][7][10]}

- Isotope Labeling: For detailed structural studies, express **Cecropin P1** with uniform ¹⁵N and/or ¹³C labeling by growing the *E. coli* in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
- Sample Preparation: Dissolve the purified, labeled peptide (e.g., to a final concentration of 1 mM) in a buffer (e.g., pH 5.0) containing 90% H₂O/10% D₂O. To simulate a membrane environment, add a micelle-forming detergent such as dodecylphosphocholine (DPC) at a concentration well above its critical micelle concentration (e.g., 40 mM).^[1]
- NMR Experiments: Perform a series of NMR experiments at a constant temperature (e.g., 25°C) on a high-field spectrometer (e.g., 600 MHz or higher).^[1]
 - Resonance Assignment: Acquire standard triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain chemical shifts. A ¹H-¹⁵N HSQC spectrum is used to visualize all backbone amide signals.^[7]
 - Distance Restraints: Collect Nuclear Overhauser Effect Spectroscopy (NOESY) data (e.g., ¹⁵N-edited and ¹³C-edited NOESY) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
- Structure Calculation: Process the NMR data and use the assigned chemical shifts and NOE-derived distance restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
- Structure Validation: The final ensemble of structures is validated using programs like PROCHECK-NMR to assess its geometric quality and agreement with the experimental restraints.

DNA Electromobility Shift Assay (EMSA)

This assay is used to investigate the DNA-binding ability of **Cecropin P1**.^[1]

Protocol: DNA Binding Assay[\[1\]](#)

- Reaction Mixture Preparation: Prepare reaction mixtures in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Keep the concentration of plasmid DNA constant (e.g., 16 nM) while titrating in increasing molar ratios of **Cecropin P1**.
- Incubation: Incubate the peptide-DNA mixtures for a set period (e.g., 60 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
- Agarose Gel Electrophoresis: Load the incubated samples onto a 1% agarose gel. Run the electrophoresis to separate bound from unbound DNA.
- Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light. A "shift" in the migration of the DNA band, or its retention in the well at high peptide concentrations, indicates peptide-DNA binding.[\[1\]](#)

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- To cite this document: BenchChem. [Cecropin P1: A Technical Guide to its Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137164#cecropin-p1-primary-sequence-and-structure>]

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